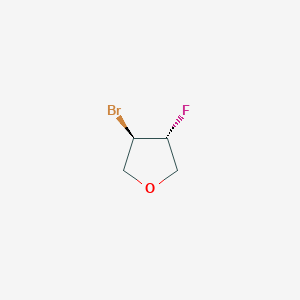
(3R,4R)-3-Bromo-4-fluorooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-Bromo-4-fluorooxolane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a racemic mixture of two enantiomers, and it is widely used in organic synthesis and medicinal chemistry.
Mechanism Of Action
The mechanism of action of (3R,4R)-3-Bromo-4-fluorooxolane is not fully understood, but it is believed to function as a reactive electrophile. It can react with various nucleophiles, such as amino acids, peptides, and proteins, leading to the formation of covalent adducts. These adducts can alter the function of the target molecules, leading to various biological effects.
Biochemical And Physiological Effects
(3R,4R)-3-Bromo-4-fluorooxolane has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, bacteria, and viruses. It has also been shown to induce apoptosis in cancer cells and to modulate the immune response. However, the exact mechanism of these effects is not fully understood, and further studies are needed to elucidate the underlying mechanisms.
Advantages And Limitations For Lab Experiments
(3R,4R)-3-Bromo-4-fluorooxolane has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It has a high yield and purity, making it suitable for various applications in organic synthesis and medicinal chemistry. However, it also has some limitations, such as its potential toxicity and reactivity towards biological molecules. Therefore, caution should be exercised when handling this compound, and appropriate safety measures should be taken.
Future Directions
There are several future directions for the research on (3R,4R)-3-Bromo-4-fluorooxolane. One potential direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the elucidation of its mechanism of action and the identification of its biological targets. Additionally, the development of new applications for this compound in chemical biology and medicinal chemistry is also an area of interest. Finally, the exploration of the potential of (3R,4R)-3-Bromo-4-fluorooxolane as a therapeutic agent for various diseases is another promising direction for future research.
Synthesis Methods
The synthesis of (3R,4R)-3-Bromo-4-fluorooxolane involves the reaction of 3-bromo-4-fluorobenzaldehyde with ethyl glyoxylate in the presence of a base catalyst. This reaction leads to the formation of an intermediate compound, which is then treated with a reducing agent to obtain the desired product. The yield of this synthesis method is relatively high, and the purity of the product can be easily achieved through simple purification techniques.
Scientific Research Applications
(3R,4R)-3-Bromo-4-fluorooxolane has numerous applications in scientific research. It is widely used as a building block in organic synthesis, particularly in the synthesis of various heterocyclic compounds. It is also used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In medicinal chemistry, (3R,4R)-3-Bromo-4-fluorooxolane is used in the development of antiviral, antibacterial, and anticancer drugs. It has also been used as a ligand in the synthesis of chiral catalysts and as a probe in chemical biology.
properties
IUPAC Name |
(3R,4R)-3-bromo-4-fluorooxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO/c5-3-1-7-2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZMROPNYAMGRQ-QWWZWVQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3-Bromo-4-fluorooxolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

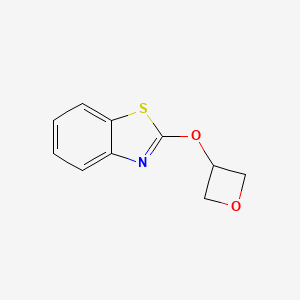
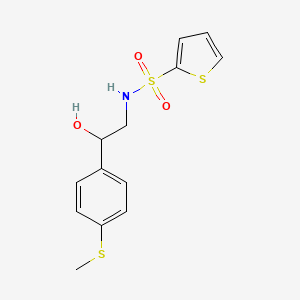
![1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2411689.png)

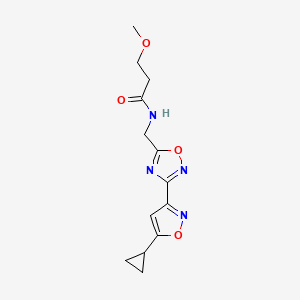

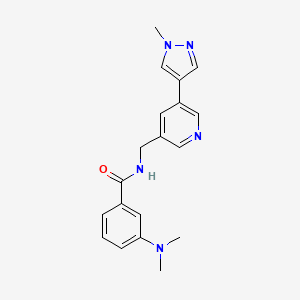
![N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2411698.png)
![N-(3-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2411699.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2411700.png)
![2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2411702.png)
![Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2411704.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2411707.png)